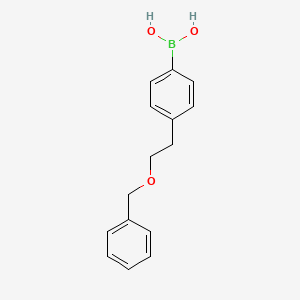
(4-(2-(Benzyloxy)ethyl)phenyl)boronic acid
Overview
Description
(4-(2-(Benzyloxy)ethyl)phenyl)boronic acid, is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [4-[2-(phenylmethoxy)ethyl]phenyl]-, typically involves the reaction of a phenylmethoxyethyl-substituted aryl halide with a boronic ester or boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions usually involve the use of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of boronic acid, [4-[2-(phenylmethoxy)ethyl]phenyl]-, may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Benzyloxy)ethyl)phenyl)boronic acid, undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(2-(Benzyloxy)ethyl)phenyl)boronic acid, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of boronic acid, [4-[2-(phenylmethoxy)ethyl]phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of enzymes, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group directly attached to the boron atom.
4-Ethylphenylboronic acid: A boronic acid with an ethyl group attached to the phenyl ring.
4-Hydroxyphenylboronic acid: A boronic acid with a hydroxyl group attached to the phenyl ring.
Uniqueness
(4-(2-(Benzyloxy)ethyl)phenyl)boronic acid, is unique due to its phenylmethoxyethyl substituent, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Properties
IUPAC Name |
[4-(2-phenylmethoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c17-16(18)15-8-6-13(7-9-15)10-11-19-12-14-4-2-1-3-5-14/h1-9,17-18H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXCZXQZDKXMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCOCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468315 | |
| Record name | Boronic acid, [4-[2-(phenylmethoxy)ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170991-45-4 | |
| Record name | Boronic acid, [4-[2-(phenylmethoxy)ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
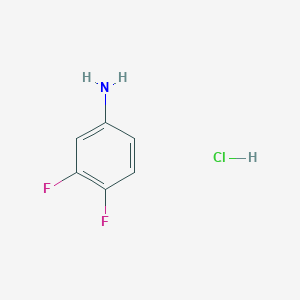
![2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8231272.png)

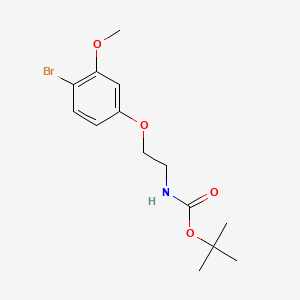
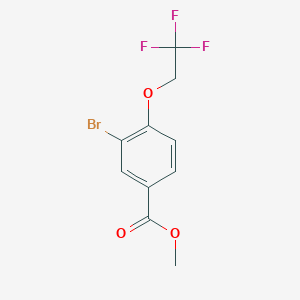
![11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8231308.png)
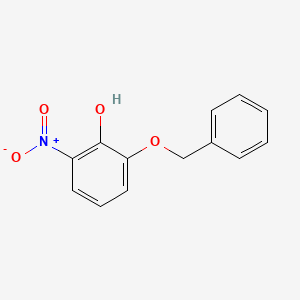
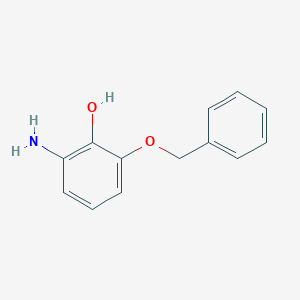
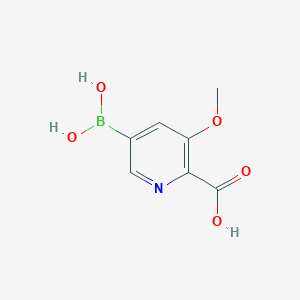
![[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8231327.png)
![Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-](/img/structure/B8231338.png)
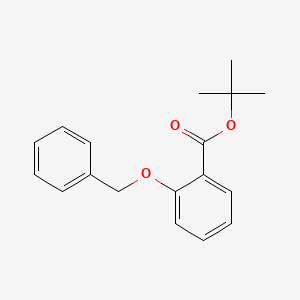
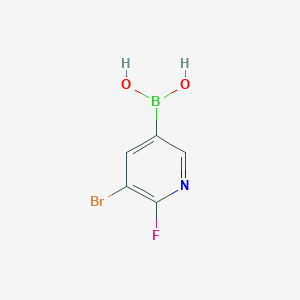
![tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate](/img/structure/B8231381.png)
